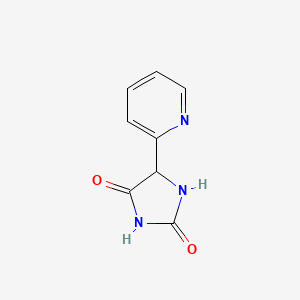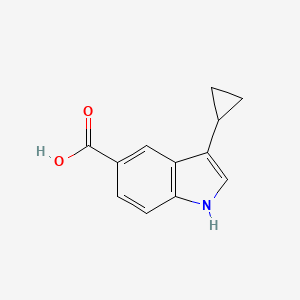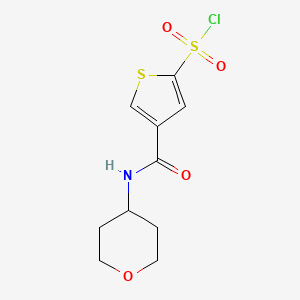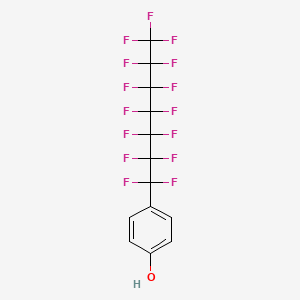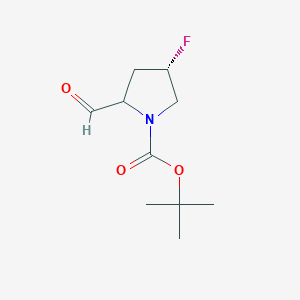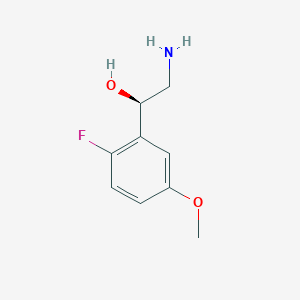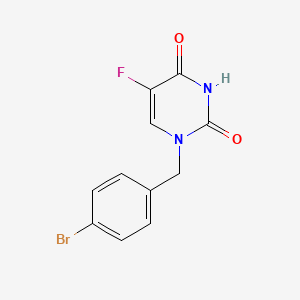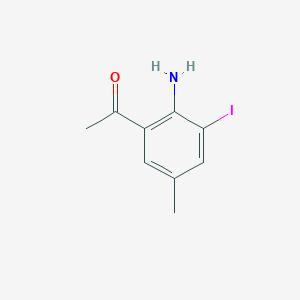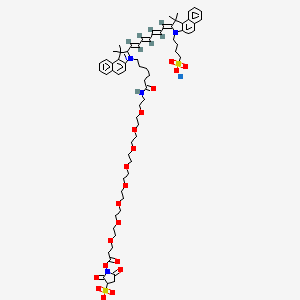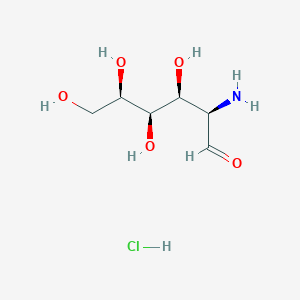
2-Amino-2-deoxy-D-gulose hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-deoxy-D-gulose hydrochloride: is a derivative of D-gulose, a sugar molecule. This compound is characterized by the presence of an amino group (-NH2) replacing a hydroxyl group (-OH) at the second carbon position of the sugar ring, and it is commonly found in its hydrochloride salt form. The molecular formula of this compound is C6H14ClNO5, and it has a molecular weight of 215.63 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-D-gulose hydrochloride typically involves the selective amination of D-gulose. One common method is the reaction of D-gulose with ammonia or an amine source under controlled conditions to replace the hydroxyl group at the second carbon with an amino group. The reaction is often carried out in the presence of a catalyst to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can produce the compound from glucose or other sugar precursors. The fermentation broth is then subjected to purification steps, including crystallization and filtration, to obtain the pure hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-deoxy-D-gulose hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Amino-2-deoxy-D-gulose hydrochloride is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of glycosylated compounds and other sugar derivatives .
Biology: In biological research, this compound is used to study the metabolism and function of amino sugars in cells. It is also used in the synthesis of glycoproteins and glycolipids, which are important for cell signaling and recognition .
Medicine: It is also being investigated for its role in modulating immune responses and as a potential therapeutic agent for cancer .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products. It is also used in the synthesis of surfactants and emulsifiers .
Wirkmechanismus
The mechanism of action of 2-Amino-2-deoxy-D-gulose hydrochloride involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The amino group allows it to participate in transamination reactions, which are crucial for the synthesis of amino sugars and other nitrogen-containing compounds. It can also modulate the activity of enzymes involved in glycosylation processes, affecting the structure and function of glycoproteins and glycolipids .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-deoxy-D-glucose hydrochloride: Similar structure but derived from glucose instead of gulose.
2-Amino-2-deoxy-D-mannose hydrochloride: Derived from mannose, another sugar molecule.
2-Amino-2-deoxy-D-galactose hydrochloride: Derived from galactose, differing in the orientation of the hydroxyl group at the fourth carbon.
Uniqueness: 2-Amino-2-deoxy-D-gulose hydrochloride is unique due to its specific configuration and the presence of the amino group at the second carbon position. This configuration allows it to participate in unique biochemical pathways and reactions that are not possible with other amino sugars. Its specific properties make it valuable for targeted applications in research and industry .
Eigenschaften
Molekularformel |
C6H14ClNO5 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5-,6-;/m0./s1 |
InChI-Schlüssel |
CBOJBBMQJBVCMW-WBHXJHRCSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@H]([C@H](C=O)N)O)O)O)O.Cl |
Kanonische SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


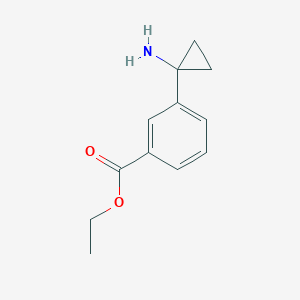
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
